![molecular formula C14H15N5O6S2 B13849471 2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefdinir Thiazine Analog is a derivative of the antibiotic cefdinir, which belongs to the cephalosporin class of antibiotics. This compound is characterized by its unique thiazine ring structure, which contributes to its distinct chemical and biological properties. Cefdinir Thiazine Analog is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cefdinir Thiazine Analog involves several key steps, starting with the preparation of the thiazine ring. The process typically includes the following steps:
Formation of the Thiazine Ring: The thiazine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.
Introduction of Functional Groups: Various functional groups, such as amino and carboxyl groups, are introduced to the thiazine ring through substitution reactions.
Final Assembly: The final step involves coupling the thiazine ring with the cefdinir core structure through amide bond formation.
Industrial Production Methods: Industrial production of Cefdinir Thiazine Analog follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions: Cefdinir Thiazine Analog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine structure.
Substitution: Substitution reactions can introduce different functional groups to the thiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of Cefdinir Thiazine Analog with modified functional groups, which can exhibit different biological activities .
科学研究应用
Cefdinir Thiazine Analog has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its antibacterial properties and potential use in combating resistant bacterial strains.
Medicine: Investigated for its therapeutic potential in treating bacterial infections.
作用机制
Cefdinir Thiazine Analog exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
相似化合物的比较
Cefdinir: The parent compound, known for its broad-spectrum antibacterial activity.
Cefixime: Another cephalosporin antibiotic with a similar mechanism of action.
Cefpodoxime: A cephalosporin antibiotic with a broader spectrum of activity against Gram-negative bacteria.
Uniqueness: Cefdinir Thiazine Analog is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, spectrum of activity, and resistance to bacterial enzymes compared to other cephalosporins .
属性
分子式 |
C14H15N5O6S2 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC 名称 |
(2R,5Z)-2-[(R)-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-2-5-3-26-11(18-7(5)12(21)22)9(13(23)24)17-10(20)8(19-25)6-4-27-14(15)16-6/h2,4,9,11,25H,3H2,1H3,(H2,15,16)(H,17,20)(H,21,22)(H,23,24)/b5-2+,19-8+/t9-,11+/m0/s1 |
InChI 键 |
RUZZQEIIEDMRPD-XQGIWQHJSA-N |
手性 SMILES |
C/C=C/1\CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)/C(=N/O)/C2=CSC(=N2)N |
规范 SMILES |
CC=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)C(=NO)C2=CSC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
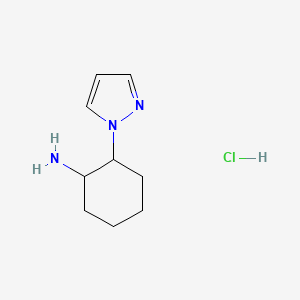
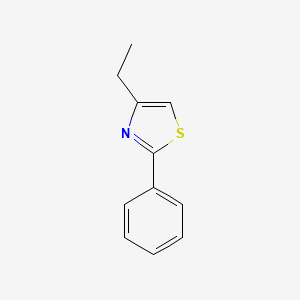
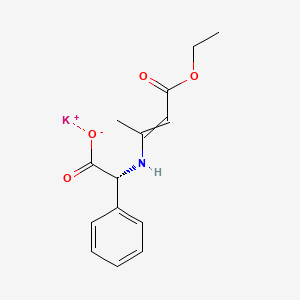

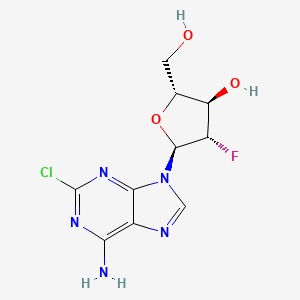
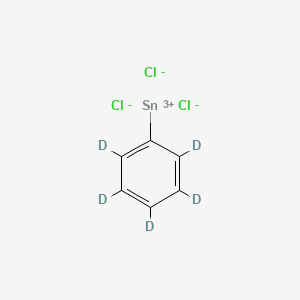
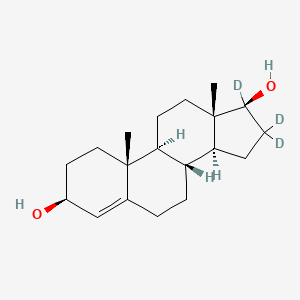
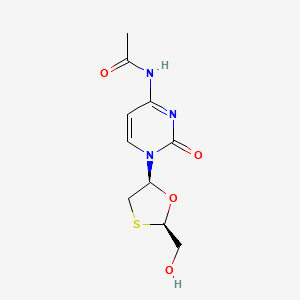
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
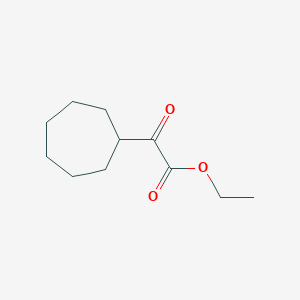
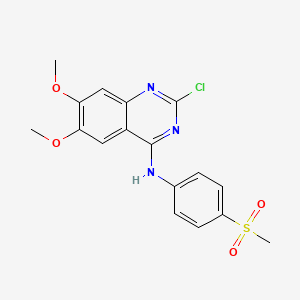
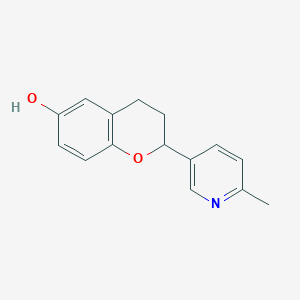
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
